

A Comparative Guide to Analytical Methods for Doxapram and 2-Ketodoxapram Quantification

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Compound of Interest

Compound Name: 2-Ketodoxapram-d5

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For researchers, scientists, and drug development professionals, the accurate quantification of Doxapram and its primary active metabolite, 2-Ketodoxapram, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of validated analytical methods, with a focus on a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, alongside a summary of historical High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC) approaches.

This document summarizes key performance data in structured tables, offers a detailed experimental protocol for the UPLC-MS/MS method, and includes visual diagrams to elucidate the analytical workflow.

Comparative Analysis of Analytical Methods

The simultaneous determination of Doxapram and 2-Ketodoxapram has been approached using various analytical techniques over the years. While older methods based on HPLC-UV and GC have been utilized, modern UPLC-MS/MS methods offer significantly enhanced sensitivity and specificity.

A comprehensive UPLC-MS/MS method for the simultaneous quantification of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue has been developed and validated according to FDA and EMA guidelines.^[1] This method demonstrates exceptional sensitivity, with a lower limit of quantification (LLOQ) of 10 pg/mL in plasma.^[1]

In contrast, historical HPLC-UV methods, such as those by Aranda et al. (1988) and Barbé et al. (1999), have significantly higher detection limits, typically in the range of 100 to 1000 ng/mL. While detailed validation data for these older methods are not readily available in recent literature, a summary comparison highlights the advancements in analytical capabilities.

Data Presentation: Performance Comparison

The following tables provide a summary of the performance characteristics of different analytical methods for the quantification of Doxapram and 2-Ketodoxapram.

Table 1: UPLC-MS/MS Method Performance

Parameter	Doxapram	2-Ketodoxapram
Linearity Range (Plasma)	10 pg/mL - 2500 ng/mL	10 pg/mL - 2500 ng/mL
LLOQ (Plasma)	10 pg/mL	10 pg/mL
Intra-day Precision (RSD%)	≤ 6.8%	≤ 8.5%
Inter-day Precision (RSD%)	≤ 8.9%	≤ 9.8%
Intra-day Accuracy	98.7% - 104.8%	95.8% - 105.3%
Inter-day Accuracy	99.3% - 102.5%	98.1% - 103.1%

Data sourced from Kraft et al. (2022).[\[1\]](#)

Table 2: High-Level Comparison of Analytical Techniques

Method	Typical Linearity Range (ng/mL)	Sample Preparation	Analytes Measured
UPLC-MS/MS	0.01 - 2500	Liquid-Liquid Extraction	Doxapram & 2-Ketodoxapram
HPLC-UV/VIS	100 - 20,000	Liquid-Liquid Extraction	Doxapram & Metabolites
GC-N/P-D	25 - 5000	Liquid-Liquid Extraction	Doxapram

Summary data for HPLC-UV and GC methods are based on information from studies by Barbé et al. (1999) and Sams et al. (1992) as cited in Kraft et al. (2022).

Experimental Protocols

A detailed methodology for the validated UPLC-MS/MS method is provided below.

UPLC-MS/MS Method (Kraft et al., 2022)

1. Sample Preparation (Liquid-Liquid Extraction)

- To a 200 μ L plasma sample, add 50 μ L of an internal standard working solution (Doxapram-d5 and **2-Ketodoxapram-d5**).
- Add 50 μ L of 1 M sodium hydroxide and 250 μ L of a boric acid buffer (0.1 M, pH 9).
- Vortex for 30 seconds.
- Add 2.5 mL of tert-butyl methyl ether (TBME), vortex for 3 minutes, and centrifuge at 4000 x g for 10 minutes.
- Transfer the organic phase to a new tube and evaporate to dryness under a nitrogen stream at 45°C.
- Reconstitute the residue in 500 μ L of the mobile phase.

2. Chromatographic Conditions

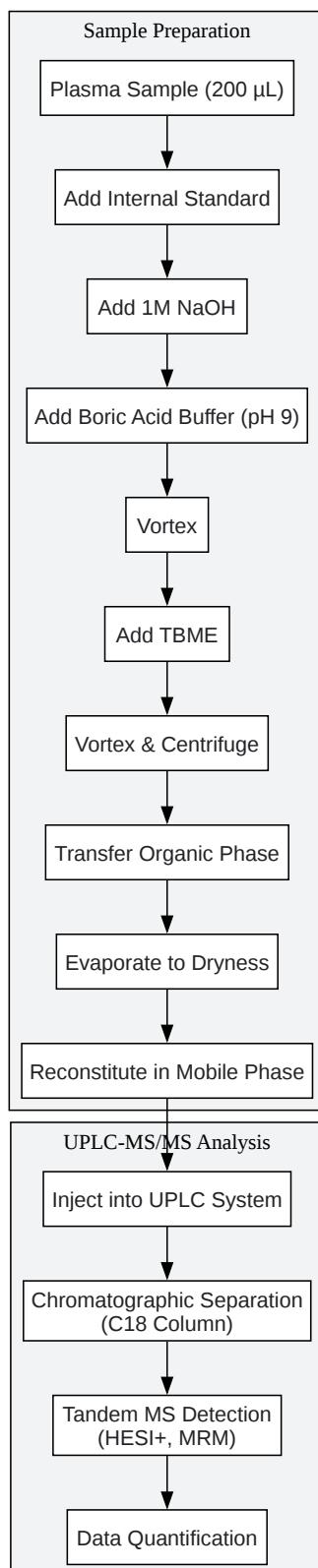
- System: Acquity UPLC® I-class system (Waters).
- Column: Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm; Waters) maintained at 40°C.
- Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- Gradient:
 - 0-0.5 min: 95% A, 5% B
 - 0.5-3.5 min: Gradient to 5% A, 95% B
 - 3.5-4.0 min: Return to 95% A, 5% B

3. Mass Spectrometric Conditions

- System: Xevo TQ-S tandem mass spectrometer (Waters).
- Ionization Mode: Heated Electrospray Ionization (HESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Doxapram: m/z 379.5 → 292.3
 - Doxapram-d5 (IS): m/z 384.5 → 297.3
 - 2-Ketodoxapram: m/z 393.4 → 214.4
 - **2-Ketodoxapram-d5 (IS):** m/z 398.4 → 219.3

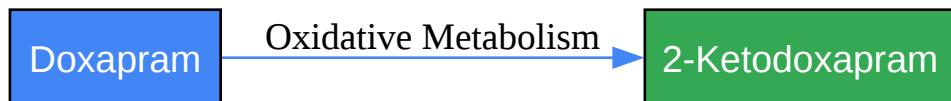
Visualizations

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS method.



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UPLC-MS/MS analytical workflow.



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Metabolic pathway of Doxapram.

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References

- 1. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
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